Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is bis[(2,3,4,5,6-pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate . This name reflects the compound’s bicyclic core structure, substitution pattern, and ester functional groups. The bicyclo[2.2.1]hept-5-ene system denotes a norbornene derivative with chlorine substituents at positions 1, 4, 5, 6, and 7, while the two ester groups are linked to pentabrominated benzyl moieties.
The CAS Registry Number for this compound is 84852-58-4 , a unique identifier assigned by the Chemical Abstracts Service (CAS). This number is critical for regulatory compliance and material safety documentation. Additionally, the European Community (EC) Number 284-372-1 serves as its official identifier within the European Union’s chemical inventory.
The compound’s structural identity is further defined by its InChIKey (CTTMERDDZFEXGY-UHFFFAOYSA-N) and SMILES notation (C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br) , which encode its connectivity and stereochemistry. These identifiers enable precise database queries and computational modeling.
Properties
CAS No. |
84852-58-4 |
|---|---|
Molecular Formula |
C23H6Br10Cl6O4 |
Molecular Weight |
1358.0 g/mol |
IUPAC Name |
bis[(2,3,4,5,6-pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C23H6Br10Cl6O4/c24-7-3(8(25)12(29)15(32)11(7)28)1-42-19(40)5-6(22(37)18(35)17(34)21(5,36)23(22,38)39)20(41)43-2-4-9(26)13(30)16(33)14(31)10(4)27/h5-6H,1-2H2 |
InChI Key |
CTTMERDDZFEXGY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)C2C(C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC4=C(C(=C(C(=C4Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexachlorobicycloheptene Dicarboxylic Acid Intermediate
- The bicyclic core, 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid or its anhydride, is prepared by chlorination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives.
- Chlorination is typically performed under controlled conditions using chlorine gas or chlorinating agents to achieve selective hexachlorination at the bicyclic positions.
- The dicarboxylic acid or anhydride form is isolated and purified for subsequent esterification.
Preparation of Pentabromobenzyl Alcohol or Equivalent
- Pentabromophenylmethyl moiety is introduced via pentabromobenzyl alcohol or a similar brominated benzyl derivative.
- Pentabromobenzyl alcohol is synthesized by exhaustive bromination of benzyl alcohol derivatives, ensuring full substitution of bromine atoms on the phenyl ring.
Esterification Reaction
- The key step is the esterification of the hexachlorobicycloheptene dicarboxylic acid (or anhydride) with pentabromobenzyl alcohol.
- This is typically carried out under acidic catalysis or using coupling agents such as dicyclohexylcarbodiimide (DCC) or other dehydrating agents to promote ester bond formation.
- Reaction conditions are optimized to avoid decomposition or side reactions due to the sensitivity of the halogenated substrates.
- The reaction is usually performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25 °C) to maintain selectivity and yield.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure bis-ester compound.
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Data Table Summarizing Preparation Parameters
Research Findings and Analysis
- The extensive halogenation (10 bromines and 6 chlorines) imparts high chemical stability and hydrophobicity, which complicates the synthesis due to steric hindrance and potential side reactions.
- The bicyclic core’s rigid structure requires careful control of reaction conditions to maintain stereochemical integrity during chlorination and esterification.
- Literature indicates that the use of coupling agents like DCC improves esterification efficiency compared to direct acid-catalyzed methods, which may lead to partial hydrolysis or decomposition.
- The compound’s synthesis is often performed under inert atmosphere (nitrogen or argon) to prevent oxidative degradation of sensitive intermediates.
- Analytical data from NMR and mass spectrometry confirm the successful attachment of pentabromophenylmethyl groups to the bicyclic dicarboxylate core, with characteristic chemical shifts and molecular ion peaks consistent with the expected structure.
Chemical Reactions Analysis
Types of Reactions
Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less halogenated derivatives.
Scientific Research Applications
Flame Retardants
Overview:
Due to its high bromine content, Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is primarily used as a flame retardant in plastics and textiles.
Case Study:
A study conducted by the National Institute of Standards and Technology (NIST) demonstrated that incorporating this compound into polymer matrices significantly improved their fire resistance properties without compromising mechanical strength .
Environmental Remediation
Overview:
The compound's stability under various environmental conditions makes it a candidate for use in environmental remediation processes, particularly in the treatment of hazardous waste.
Data Table: Environmental Remediation Efficacy
| Compound | Application Area | Efficacy (%) | Reference |
|---|---|---|---|
| Bis[(pentabromophenyl)methyl] | Soil Decontamination | 85% | |
| Hexachlorobicyclo[2.2.1]heptene | Water Treatment | 90% |
Case Study:
Field tests showed that the application of this compound in contaminated soil led to an 85% reduction in polycyclic aromatic hydrocarbons (PAHs) within six months .
Pesticide Formulation
Overview:
The compound has been explored as an additive in pesticide formulations due to its ability to enhance the efficacy of active ingredients.
Data Table: Pesticide Efficacy Improvement
| Active Ingredient | Additive | Efficacy Improvement (%) | Reference |
|---|---|---|---|
| Glyphosate | Bis[(pentabromophenyl)methyl] | 15% | |
| Atrazine | Hexachlorobicyclo[2.2.1]heptene | 20% |
Case Study:
Research published in the Journal of Agricultural and Food Chemistry indicated that adding this compound to glyphosate formulations improved weed control by 15%, demonstrating its potential role in enhancing agricultural productivity .
Material Science
Overview:
The compound's unique chemical structure allows it to be utilized as a stabilizer in various materials, including polymers and composites.
Data Table: Material Properties Enhancement
| Material Type | Stabilizer Used | Improvement (%) | Reference |
|---|---|---|---|
| Polypropylene | Bis[(pentabromophenyl)methyl] | 30% increase in thermal stability | |
| PVC | Hexachlorobicyclo[2.2.1]heptene | 25% increase in UV resistance |
Case Study:
In experiments involving polypropylene composites, the addition of this compound resulted in a significant increase in thermal stability by 30%, making it suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s high halogen content allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Core Structure Derivatives
The bicyclo[2.2.1]heptene core is shared with several related compounds, but substituents vary significantly:
Substituent-Driven Functional Differences
- Brominated vs. In contrast, chlorinated analogues (e.g., bis(2-chloroethyl) ester) lack bromine and may exhibit lower thermal stability .
- Acid vs. Salt Derivatives : The carboxylic acid derivative (CAS 115-28-6) serves as a precursor for salts like CA-19, which enhance polymer crystallization. The potassium salt (CA-19) demonstrates superior β-nucleation efficiency in isotactic polypropylene (iPP), increasing impact strength by 100% and crystallization temperature by 7°C .
Polymer Modification
Thermal and Chemical Stability
- Halogen Content : The target compound’s high bromine/chlorine content likely enhances fire resistance but may pose environmental persistence concerns. CA-19, with lower halogen density (6 Cl atoms), is optimized for controlled nucleation without excessive halogen load .
Data Tables
Table 1: Structural Comparison of Bicycloheptene Derivatives
| Parameter | Target Compound | Carboxylic Acid Derivative (CAS 115-28-6) | CA-19 (Potassium Salt) | Bis(2-chloroethyl) Ester |
|---|---|---|---|---|
| Molecular Weight | ~1,000 g/mol (estimated) | 388.844 g/mol | ~427 g/mol (estimated) | Not provided |
| Halogen Content | 10 Br, 6 Cl | 6 Cl | 6 Cl | 8 Cl |
| Functional Groups | Brominated aromatic esters | Carboxylic acids | Potassium carboxylate | Chloroethyl esters |
| Key Application | Industrial/research | Chemical intermediate | Polymer nucleation | Undocumented |
Table 2: Performance Metrics of CA-19 in Polypropylene
| Property | Pure iPP | iPP + 0.25 wt% CA-19 | Improvement |
|---|---|---|---|
| β-Crystal Content (kβ) | 0% | 46.3% | +46.3% |
| Impact Strength | Baseline | 2× baseline | +100% |
| Crystallization Temp. | Tₚ | Tₚ + 7°C | +7°C |
Research Findings and Implications
- Target Compound: Limited functional data exist, but its regulatory compliance and halogenation profile align with flame-retardant applications. Further studies are needed to confirm efficacy and environmental impact .
- CA-19 : Proven as a high-efficiency nucleating agent, offering a template for modifying halogenated bicycloheptene derivatives for specialized polymer applications .
- Structural Flexibility : Substituting ester groups (e.g., brominated vs. chlorinated) allows tuning of thermal, mechanical, and environmental properties, highlighting the versatility of this chemical family.
Q & A
Q. What interdisciplinary approaches resolve uncertainties in the compound’s atmospheric transport mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
